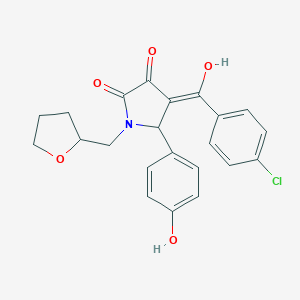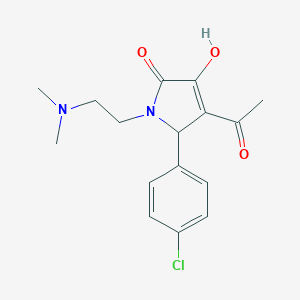
4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one, also known as AC-262,356, is a synthetic compound that has gained attention in the scientific community due to its potential as a selective androgen receptor modulator (SARM). SARMs are a class of compounds that have the potential to selectively stimulate androgen receptors in specific tissues, such as muscle and bone, while minimizing unwanted effects in other tissues.
作用机制
The mechanism of action of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one involves its selective binding to androgen receptors in specific tissues. Androgen receptors are present in various tissues throughout the body, including muscle, bone, prostate, and liver. They play a critical role in the regulation of muscle and bone growth, as well as other physiological processes. 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one selectively binds to androgen receptors in muscle and bone, stimulating the growth of these tissues without affecting other tissues.
Biochemical and Physiological Effects:
4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has been shown to increase muscle mass and strength, as well as bone density, in animal studies. These effects are thought to be mediated by the selective activation of androgen receptors in muscle and bone. 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has also been shown to improve glucose tolerance and insulin sensitivity in animal studies, suggesting that it may have potential as a treatment for type 2 diabetes.
实验室实验的优点和局限性
4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has several advantages for lab experiments, including its high affinity and selectivity for androgen receptors, as well as its ability to stimulate the growth of muscle and bone cells. However, 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has not been extensively studied in humans, and its long-term safety and efficacy are not known. Additionally, the synthesis of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one is complex and requires several purification steps, which may limit its availability for research purposes.
未来方向
There are several future directions for the research of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one. One potential direction is to further investigate its potential as a therapeutic agent for muscle wasting and bone loss associated with aging, cancer, and other conditions. Another direction is to explore its potential as a treatment for type 2 diabetes, as suggested by animal studies. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one in humans, as well as its potential for abuse in athletic and bodybuilding contexts.
合成方法
The synthesis of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one involves several steps, including the reaction of 4-chloroaniline with ethyl acetoacetate, followed by a Mannich reaction with N,N-dimethylethanolamine and formaldehyde. The resulting product is then subjected to several purification steps to yield 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one. The synthesis of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has been described in detail in a patent application.
科学研究应用
4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has been primarily studied for its potential as a SARM. In vitro studies have shown that 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one binds to androgen receptors with high affinity and selectivity, and stimulates the growth of muscle cells and bone cells. In animal studies, 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has been shown to increase muscle mass and strength, as well as bone density, without affecting the prostate or other androgen-sensitive tissues. These findings suggest that 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one may have potential as a therapeutic agent for muscle wasting and bone loss associated with aging, cancer, and other conditions.
属性
分子式 |
C16H19ClN2O3 |
|---|---|
分子量 |
322.78 g/mol |
IUPAC 名称 |
3-acetyl-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H19ClN2O3/c1-10(20)13-14(11-4-6-12(17)7-5-11)19(9-8-18(2)3)16(22)15(13)21/h4-7,14,21H,8-9H2,1-3H3 |
InChI 键 |
KBTUFFYQUCWPRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)CCN(C)C)O |
规范 SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)CCN(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
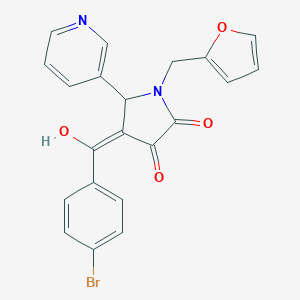
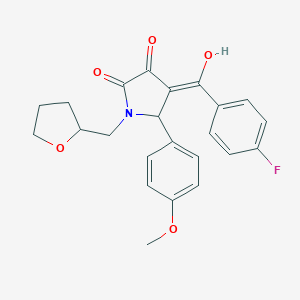
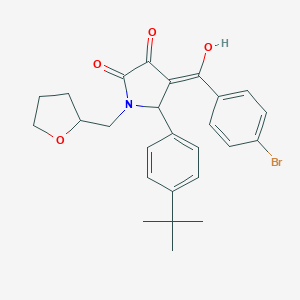
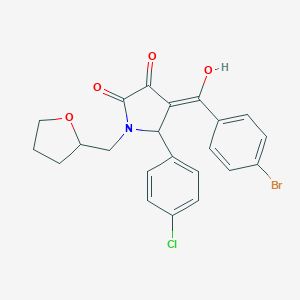


![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)
